molecular formula C17H14FNO3S3 B2590173 1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE CAS No. 1421481-59-5

1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE

Cat. No.: B2590173
CAS No.: 1421481-59-5
M. Wt: 395.48
InChI Key: FXAQVWUWXRPNCN-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE is a complex organic compound that features a fluorophenyl group, a thiophene-2-carbonyl group, and a methanesulfonamide group

Scientific Research Applications

1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE typically involves multiple steps, including the formation of the fluorophenyl and thiophene-2-carbonyl intermediates. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-FLUOROPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}METHANESULFONAMIDE is unique due to its combination of a fluorophenyl group and a thiophene-2-carbonyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S3/c18-13-4-1-3-12(9-13)11-25(21,22)19-10-14-6-7-16(24-14)17(20)15-5-2-8-23-15/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAQVWUWXRPNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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